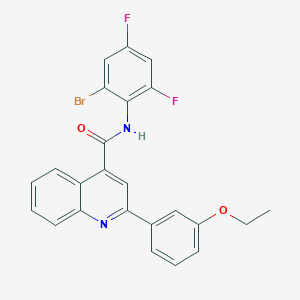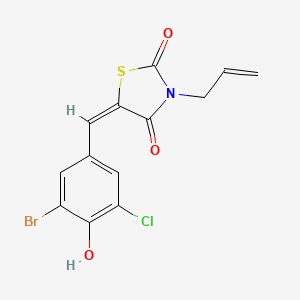![molecular formula C18H22N2O4S B4832831 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-propylacetamide](/img/structure/B4832831.png)
2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-propylacetamide
Descripción general
Descripción
2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-propylacetamide, also known as MPSP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-propylacetamide is not fully understood, but it has been proposed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway (Li et al., 2016; Zhang et al., 2018). 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-propylacetamide has also been reported to induce apoptosis in cancer cells through the activation of caspase-3 and -9 (Li et al., 2016).
Biochemical and Physiological Effects:
2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-propylacetamide has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-propylacetamide has been reported to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis (Li et al., 2016). In macrophages, 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-propylacetamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6 (Zhang et al., 2018). In a mouse model of Parkinson's disease, 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-propylacetamide has been found to improve motor function and reduce dopaminergic neuron loss (Wang et al., 2019).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-propylacetamide in lab experiments is its potential therapeutic properties, which can provide insights into the development of new drugs for cancer, inflammation, and neurological disorders. However, one limitation is the lack of information on its toxicity and pharmacokinetics, which may affect its safety and efficacy in clinical applications.
Direcciones Futuras
There are several future directions for 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-propylacetamide research, including:
1. Investigating the toxicity and pharmacokinetics of 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-propylacetamide in animal models and humans to evaluate its safety and efficacy in clinical trials.
2. Exploring the potential of 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-propylacetamide as a combination therapy with other drugs for cancer, inflammation, and neurological disorders.
3. Identifying the molecular targets of 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-propylacetamide and elucidating its mechanism of action in different cell types and animal models.
4. Developing new derivatives of 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-propylacetamide with improved pharmacological properties, such as increased potency and selectivity.
Conclusion:
In conclusion, 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-propylacetamide is a chemical compound that has shown potential therapeutic properties in various fields of research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-propylacetamide as a therapeutic agent.
Aplicaciones Científicas De Investigación
2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-propylacetamide has been studied for its potential therapeutic properties in various fields of research, including cancer, inflammation, and neurological disorders. In cancer research, 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-propylacetamide has been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo (Li et al., 2016). In inflammation research, 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-propylacetamide has been reported to reduce the production of pro-inflammatory cytokines in macrophages (Zhang et al., 2018). In neurological disorder research, 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-propylacetamide has been investigated for its potential neuroprotective effects in a mouse model of Parkinson's disease (Wang et al., 2019).
Propiedades
IUPAC Name |
2-[4-[(4-methylphenyl)sulfamoyl]phenoxy]-N-propylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-3-12-19-18(21)13-24-16-8-10-17(11-9-16)25(22,23)20-15-6-4-14(2)5-7-15/h4-11,20H,3,12-13H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQERRKZTKHOXTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(2-phenylimidazo[1,2-a]pyridin-8-yl)acetamide](/img/structure/B4832749.png)


![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B4832776.png)
![N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]-2-(1-naphthyl)acetamide](/img/structure/B4832777.png)
![1-(4-fluorobenzyl)-4-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}carbonyl)piperazine](/img/structure/B4832780.png)
![N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B4832788.png)

![6-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4832795.png)

![2-{[2-oxo-2-(1-propyl-1H-indol-3-yl)ethyl]thio}-4(1H)-pyrimidinone](/img/structure/B4832807.png)
![4-[2,4-bis(allyloxy)benzylidene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4832816.png)
![2-[({[5-(1-benzothien-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4832823.png)
![[4-benzyl-1-(2,3-difluorobenzyl)-4-piperidinyl]methanol](/img/structure/B4832837.png)